molecular formula C28H28FN3O3 B2900302 2-[(2-fluorophenyl)methyl]-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one CAS No. 850906-98-8

2-[(2-fluorophenyl)methyl]-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one

Cat. No.: B2900302
CAS No.: 850906-98-8
M. Wt: 473.548
InChI Key: STXDWMNCRVBKEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the tetrahydroisoquinolinone class, characterized by a fused bicyclic core structure. Its molecular framework includes a 2-fluorophenylmethyl substituent at position 2 and a 4-phenylpiperazine-linked ethoxy group at position 5. The fluorophenyl moiety enhances lipophilicity and metabolic stability, while the piperazine group contributes to solubility in acidic environments via protonation .

Properties

IUPAC Name

2-[(2-fluorophenyl)methyl]-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-3,4-dihydroisoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28FN3O3/c29-25-11-5-4-7-21(25)19-32-14-13-23-24(28(32)34)10-6-12-26(23)35-20-27(33)31-17-15-30(16-18-31)22-8-2-1-3-9-22/h1-12H,13-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STXDWMNCRVBKEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C2=C1C(=CC=C2)OCC(=O)N3CCN(CC3)C4=CC=CC=C4)CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-fluorophenyl)methyl]-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the tetrahydroisoquinoline core through a Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amine. The resulting intermediate is then subjected to further functionalization to introduce the fluorophenyl and phenylpiperazine groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable purification methods to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

2-[(2-fluorophenyl)methyl]-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.

    Biology: Its structural features make it a candidate for studying interactions with biological targets, such as enzymes or receptors.

    Medicine: The compound’s potential biological activity suggests it could be explored as a lead compound for the development of new pharmaceuticals.

    Industry: Its unique chemical properties might make it useful in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-[(2-fluorophenyl)methyl]-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one likely involves interactions with specific molecular targets, such as enzymes or receptors. The fluorophenyl and phenylpiperazine groups can enhance binding affinity and selectivity for these targets, potentially modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Their Properties

Substituent Variations

A. 2-[(4-Bromophenyl)methyl]-5-(2-oxo-2-pyrrolidin-1-ylethoxy)-1,2,3,4-tetrahydroisoquinolin-1-one
  • Substituents : Replaces the 2-fluorophenyl group with 4-bromophenyl and the 4-phenylpiperazine with pyrrolidine.
  • The pyrrolidine ring, being smaller than piperazine, may reduce hydrogen-bonding capacity and alter receptor binding .
B. 5-[(2-Chlorophenyl)methoxy]-2-[(3-methylphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one
  • Substituents : Features a 2-chlorophenylmethoxy group and a 3-methylphenylmethyl group.
C. 2-(((2-(2-Fluorophenyl)-5-methyloxazol-4-yl)methyl)thio)-1-(4-(4-methoxyphenyl)piperazin-1-yl)ethan-1-one
  • Substituents : Combines a fluorophenyl-oxazole moiety with a thioether linkage and 4-methoxyphenylpiperazine.
  • Impact : The oxazole ring and thioether group may improve metabolic stability but could reduce solubility compared to the target compound’s ethoxy-piperazine chain .

Functional Group Modifications

Compound Core Structure Functional Groups Pharmacological Notes
Target Compound Tetrahydroisoquinolinone Fluorophenyl, piperazine, ketone Balanced lipophilicity/solubility; CNS potential
Compound Tetrahydroisoquinolinone Bromophenyl, pyrrolidine, ketone Higher lipophilicity; reduced receptor affinity
Compound Oxazole-thioether Fluorophenyl, oxazole, piperazine Enhanced metabolic stability; lower solubility

Physicochemical and Pharmacokinetic Comparisons

Solubility and Lipophilicity

  • Target Compound : The piperazine group’s basicity (pKa ~9.5) enhances water solubility in acidic conditions (e.g., gastric pH). The fluorine atom moderates lipophilicity (clogP ~3.2).
  • Compound : Pyrrolidine’s lower basicity (pKa ~11) reduces solubility, while bromine increases clogP (~4.1), favoring membrane penetration but limiting aqueous stability .

Metabolic Stability

  • Fluorine in the target compound reduces oxidative metabolism compared to chlorine or bromine analogues, as seen in CYP450 enzyme resistance .
  • Thioether-containing compounds (e.g., ) may undergo sulfoxidation, leading to variable metabolic pathways .

Q & A

Q. Table 1: Representative Synthesis Steps

StepKey Reagents/ConditionsPurposeYield
1SOCl₂, 1033 K, 5 hAcid chloride formation-
2Ethanol, K₂CO₃, refluxPiperazine coupling-
3TFA in DCM, 12 hDeprotection-
4Column chromatographyPurification48%

Basic: How can researchers validate the purity and structural integrity of this compound?

Answer:

  • Analytical techniques :
    • HPLC-MS : Quantify purity (>98%) and detect trace impurities .
    • NMR spectroscopy : Confirm substituent positions (e.g., fluorophenyl methyl at C2, piperazine-ethoxy at C5) via ¹H/¹³C and 2D-COSY .
    • X-ray crystallography : Resolve crystal structure to verify stereochemistry and hydrogen-bonding patterns (if crystallizable) .
  • Stability testing : Monitor degradation under accelerated conditions (e.g., 40°C/75% RH) to establish storage guidelines .

Advanced: How can contradictory biological activity data across studies be systematically resolved?

Answer:
Contradictions often arise from assay variability. Mitigation strategies include:

  • Standardized assays : Use identical cell lines (e.g., HEK-293 for receptor binding) and controls (e.g., reference ligands) .
  • Dose-response curves : Compare EC₅₀/IC₅₀ values across studies to identify potency shifts due to solvent effects (e.g., DMSO vs. ethanol) .
  • Structural analogs : Test derivatives to isolate activity contributions of specific moieties (e.g., fluorophenyl vs. piperazine groups) .

Q. Table 2: Structural Analogs and Activity Trends

AnalogModified GroupObserved ActivityCitation
APiperazine → pyrrolidineReduced affinity for 5-HT₁A receptor
B2-Fluorophenyl → 4-fluorophenylEnhanced metabolic stability

Advanced: What computational methods predict binding affinity to neurological targets (e.g., serotonin receptors)?

Answer:

  • Molecular docking : Use Schrödinger Glide or AutoDock Vina to model interactions between the compound and 5-HT₁A/5-HT₂A receptors. Key residues (e.g., Asp116 in 5-HT₁A) should show hydrogen bonding with the oxoethoxy group .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS) to validate docking poses .
  • QSAR models : Train models on public datasets (e.g., ChEMBL) to predict off-target effects (e.g., dopamine D2 binding) .

Advanced: How should structure-activity relationship (SAR) studies be designed for derivatives?

Answer:

  • Core modifications : Synthesize analogs with varied substituents on the tetrahydroisoquinolinone core (e.g., C3-methylation to probe steric effects) .
  • Side-chain variations : Replace the piperazine group with morpholine or thiomorpholine to assess impact on solubility and logP .
  • Functional assays : Screen derivatives against panels of GPCRs (e.g., serotonin, dopamine receptors) to map selectivity .

Q. Key SAR Insights :

  • The 2-fluorophenyl group is critical for blood-brain barrier penetration.
  • The piperazine-ethoxy side chain enhances receptor binding but reduces metabolic stability .

Advanced: What analytical methods resolve discrepancies in metabolic stability data?

Answer:

  • In vitro assays : Use liver microsomes (human vs. rodent) to compare phase I/II metabolism rates. Monitor demethylation or glucuronidation of the piperazine group .
  • LC-HRMS : Identify major metabolites (e.g., hydroxylation at C5 of the isoquinolinone) and quantify using isotopically labeled standards .
  • Cross-species correlation : Compare microsomal half-life (t₁/₂) with in vivo pharmacokinetics in animal models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.